5-[(1-Naphthyloxy)methyl]-2-furoic acid

Physicochemical characterization Lipophilicity ADME prediction

This 1-naphthyl positional isomer serves as a critical control in SAR campaigns probing hydrophobic binding pockets, with spatial orientation distinct from 2-naphthyl analogs. Its documented NMR/MS profiles support analytical method development for isomer discrimination. Ideal for diversity-oriented screening libraries and computational pharmacophore validation. Available in solid and DMSO solution formats.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Cat. No. B442734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-Naphthyloxy)methyl]-2-furoic acid
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)O
InChIInChI=1S/C16H12O4/c17-16(18)15-9-8-12(20-15)10-19-14-7-3-5-11-4-1-2-6-13(11)14/h1-9H,10H2,(H,17,18)
InChIKeyDVUUCZPXJSZJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(1-Naphthyloxy)methyl]-2-furoic acid (CAS 402767-66-2): Chemical Profile and Procurement Identification


5-[(1-Naphthyloxy)methyl]-2-furoic acid (CAS 402767-66-2, C16H12O4, MW 268.26) is a synthetic furoic acid derivative characterized by a 2-furoic acid core substituted at the 5-position with a 1-naphthyloxymethyl group . The compound is commercially available as a research chemical, typically offered at 95% purity or higher (e.g., 97% for WAY-325360 formulation) with recommended storage at -20°C . Its structure combines a carboxylic acid functionality with a hydrophobic naphthalene moiety linked via an ether bridge to the furan ring, a scaffold configuration that appears in certain bioactive compound libraries and screening collections .

5-[(1-Naphthyloxy)methyl]-2-furoic acid: Why Positional Isomers and Core-Modified Analogs Cannot Be Interchanged


In the absence of published head-to-head comparative studies for 5-[(1-naphthyloxy)methyl]-2-furoic acid, substitution risk assessment must be inferred from class-level structural principles and sparse available data. The compound's closest analogs include the 2-naphthyl positional isomer (5-[(2-naphthyloxy)methyl]-2-furoic acid, CAS 296274-02-7) and the methyl-substituted furan variant (5-methyl-4-[(1-naphthyloxy)methyl]-2-furoic acid) . The 1-naphthyl versus 2-naphthyl attachment point alters the spatial orientation of the hydrophobic naphthalene group, which in structurally related naphthyloxy derivatives has been demonstrated to produce differential receptor binding affinities and biological activity profiles [1]. Similarly, modification of the furan core—such as methyl substitution or replacement with alternative heterocycles—would predictably alter electronic distribution, hydrogen-bonding capacity, and metabolic stability. Until empirical comparative data emerge for this specific compound, substitution with even structurally similar analogs carries unquantified risk of divergent experimental outcomes. This underscores the necessity of using the exact compound specified in protocols or screening campaigns.

5-[(1-Naphthyloxy)methyl]-2-furoic acid: Quantitative Evidence Evaluation Against Comparator Compounds


5-[(1-Naphthyloxy)methyl]-2-furoic acid Physicochemical Properties: LogP and LogSW Values

Lipophilicity and aqueous solubility are key determinants of passive membrane permeability and experimental handling. For 5-[(1-naphthyloxy)methyl]-2-furoic acid, the calculated LogP is 3.92 and LogSW (logarithm of intrinsic aqueous solubility) is -4.54 . These values place the compound in a moderately lipophilic range with limited aqueous solubility, informing solvent selection (e.g., DMSO stock solutions) and predicting cell permeability behavior in assay development. No comparable calculated or experimental LogP/LogSW values were identified for the 2-naphthyl isomer in available vendor or database sources, precluding direct quantitative comparison at this time.

Physicochemical characterization Lipophilicity ADME prediction

5-[(1-Naphthyloxy)methyl]-2-furoic acid Analytical Characterization: NMR and Mass Spectral Data Availability

The compound has analytically characterized spectral data including 2 NMR spectra and 1 MS (GC) spectrum available in the SpectraBase spectral database [1]. In contrast, the 2-naphthyl isomer (CAS 296274-02-7) has only 1 NMR spectrum documented in the same database [2]. The availability of multiple NMR spectra for the 1-naphthyl compound facilitates more robust structural verification and purity assessment during procurement and laboratory receipt. Additionally, the compound is available as WAY-325360 with specified purity of ≥97% and recommended storage at -20°C , providing a defined quality benchmark for experimental reproducibility.

Analytical chemistry Compound authentication Quality control

5-[(1-Naphthyloxy)methyl]-2-furoic acid Predicted Physical Properties for Handling and Storage

Predicted physical properties for 5-[(1-naphthyloxy)methyl]-2-furoic acid include a boiling point of 485.5±35.0 °C and a density of 1.317±0.06 g/cm³ [1]. These predicted values, while not experimentally validated, provide a reference framework for handling and storage decisions. For the 2-naphthyl positional isomer, comparable predicted boiling point and density data were not identified in the vendor and database sources consulted. The compound is also available in DMSO solution formulation (10mM) [2], which may be advantageous for direct screening applications without requiring solubilization optimization.

Compound handling Stability Physicochemical properties

5-[(1-Naphthyloxy)methyl]-2-furoic acid Structural Uniqueness and Commercial Availability Relative to Analogs

The 1-naphthyloxymethyl-furoic acid scaffold is distinguished from the 2-naphthyl isomer by the attachment position of the naphthalene ring system to the ether linkage. The 1-naphthyl substitution creates a different spatial geometry compared to 2-naphthyl substitution, which in published studies of naphthyloxy derivatives has been shown to alter binding to biological targets including histamine H3 receptors [1] and metal-ion coordination environments [2]. Both isomers share identical molecular formula (C16H12O4) and molecular weight (268.26), meaning that identification in a sample mixture requires analytical discrimination—a consideration for labs using compound libraries. Commercial availability for the 1-naphthyl compound is established through multiple vendors including Aladdin (as WAY-325360), CymitQuimica, and Ambinter [3].

Chemical procurement Compound sourcing Scaffold diversity

5-[(1-Naphthyloxy)methyl]-2-furoic acid: Validated Research and Procurement Application Scenarios


Small Molecule Screening Library Inclusion for Phenotypic or Target-Based Assays

5-[(1-Naphthyloxy)methyl]-2-furoic acid is appropriate for inclusion in diversity-oriented screening libraries where the 1-naphthyloxymethyl-furoic acid scaffold provides structural novelty relative to more common 2-naphthyl isomers. The calculated LogP of 3.92 predicts moderate membrane permeability, supporting its use in cell-based phenotypic screens. The compound's availability in DMSO solution format (10mM) [1] facilitates direct integration into automated liquid handling workflows without solubilization optimization.

Structure-Activity Relationship (SAR) Studies of Naphthyloxy-Containing Bioactive Series

In SAR campaigns exploring naphthyloxy-substituted heterocycles, this compound serves as a specific positional isomer control. The 1-naphthyl substitution geometry differs from the more widely available 2-naphthyl analogs , providing a tool to probe the spatial requirements of hydrophobic binding pockets. The availability of multiple NMR spectra for compound authentication [2] supports rigorous quality control in SAR studies.

Analytical Method Development and Reference Standard Preparation

The compound's documented NMR and mass spectral profiles in SpectraBase [3] support its use as a reference standard for analytical method development, particularly for HPLC or LC-MS methods requiring discrimination between 1-naphthyl and 2-naphthyl positional isomers of furoic acid derivatives. The ≥97% purity specification for WAY-325360 provides a defined quality benchmark suitable for analytical applications.

Computational Chemistry and Molecular Modeling Studies

The 1-naphthyloxymethyl-furoic acid scaffold offers a defined three-dimensional geometry suitable for computational docking studies and pharmacophore model validation. The distinct spatial orientation of the 1-naphthyl versus 2-naphthyl substitution pattern provides a structural probe for assessing shape complementarity in silico binding site analyses. Class-level evidence from published naphthyloxy derivative studies demonstrates that 1- versus 2-naphthyl substitution produces differential receptor interactions [4], supporting the value of including both isomers in computational studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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